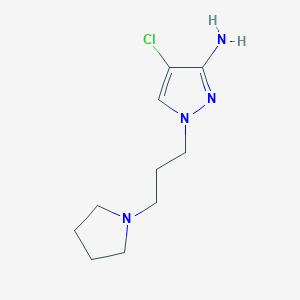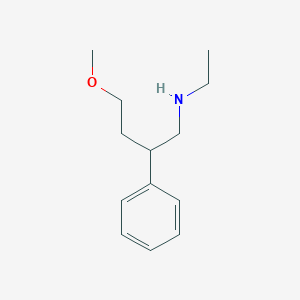
N-ethyl-4-methoxy-2-phenylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-methoxy-2-phenylbutan-1-amine is an organic compound with the molecular formula C13H21NO It is a secondary amine, characterized by the presence of an ethyl group, a methoxy group, and a phenyl group attached to a butan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methoxy-2-phenylbutan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-2-phenylbutan-1-amine with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of an ethyl halide like ethyl bromide or ethyl iodide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) may be used to facilitate the alkylation reaction. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-4-methoxy-2-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Ethyl halides (ethyl bromide, ethyl iodide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Alkylated amine products
Applications De Recherche Scientifique
N-ethyl-4-methoxy-2-phenylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of N-ethyl-4-methoxy-2-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
N-ethyl-4-methoxy-2-phenylbutan-1-amine can be compared with other similar compounds such as:
- N-methyl-4-methoxy-2-phenylbutan-1-amine
- N-ethyl-4-hydroxy-2-phenylbutan-1-amine
- N-ethyl-4-methoxy-2-phenylpropan-1-amine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications. This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
N-ethyl-4-methoxy-2-phenylbutan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-14-11-13(9-10-15-2)12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3 |
Clé InChI |
NIQUYPZMXRSYRS-UHFFFAOYSA-N |
SMILES canonique |
CCNCC(CCOC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



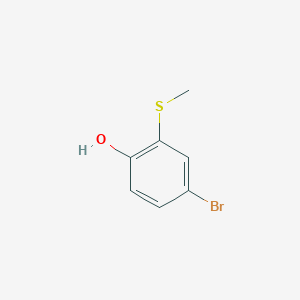
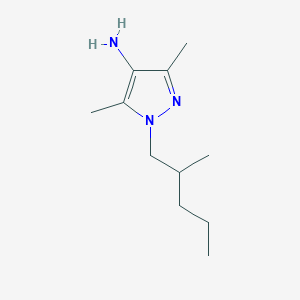
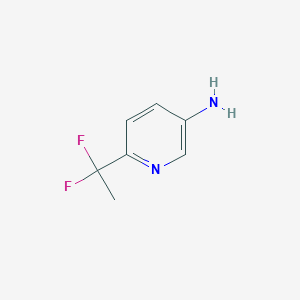
![1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one](/img/structure/B13634142.png)

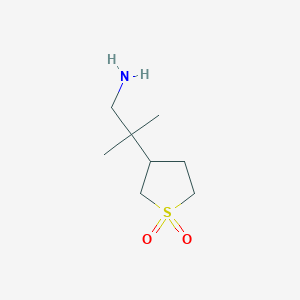
![2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13634163.png)
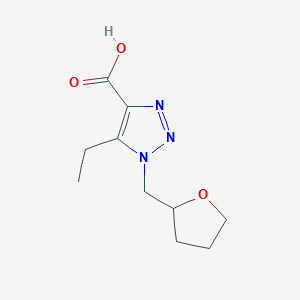
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)

![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)
